Di((E)-undec-2-en-1-yl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate
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Overview
Description
Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is a complex organic compound that features both an unsaturated hydrocarbon chain and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves multiple steps. One common method includes the reaction of 8-bromooctanoic acid with methanol in the presence of sulfuric acid to produce methyl 8-bromooctanoate. This intermediate is then reacted with benzyl amine to form dimethyl 8,8’-(benzanediyl)dioctanoate. Subsequent hydrogenation and protection steps lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate undergoes various chemical reactions, including:
Oxidation: The unsaturated hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as sodium azide or thiolates can be used under mild conditions.
Major Products
The major products formed from these reactions include epoxides, diols, saturated derivatives, and substituted amines.
Scientific Research Applications
Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a drug delivery agent due to its amphiphilic nature.
Medicine: Investigated for its antimicrobial properties and potential use in treating infections.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
- Di((Z)-non-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate
- Poly [2-(dimethylamino)ethyl methacrylate]
Uniqueness
Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is unique due to its specific structural features, such as the (E)-configuration of the undec-2-en-1-yl group, which imparts distinct chemical and physical properties compared to its (Z)-isomer and other similar compounds .
Properties
Molecular Formula |
C42H80N2O4 |
---|---|
Molecular Weight |
677.1 g/mol |
IUPAC Name |
[(E)-undec-2-enyl] 8-[2-(dimethylamino)ethyl-[8-oxo-8-[(E)-undec-2-enoxy]octyl]amino]octanoate |
InChI |
InChI=1S/C42H80N2O4/c1-5-7-9-11-13-15-17-25-31-39-47-41(45)33-27-21-19-23-29-35-44(38-37-43(3)4)36-30-24-20-22-28-34-42(46)48-40-32-26-18-16-14-12-10-8-6-2/h25-26,31-32H,5-24,27-30,33-40H2,1-4H3/b31-25+,32-26+ |
InChI Key |
SRQMZSCDGDLQTJ-YESHOFFLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/COC(=O)CCCCCCCN(CCN(C)C)CCCCCCCC(=O)OC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCOC(=O)CCCCCCCN(CCCCCCCC(=O)OCC=CCCCCCCCC)CCN(C)C |
Origin of Product |
United States |
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